2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylacetamide
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Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyrazole ring.
Bromination: Addition of a bromine atom to the pyrazole ring.
Acylation: Formation of the acetamide linkage with the thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole and thiazole rings might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: can be compared with other pyrazole derivatives like:
Uniqueness
The presence of both the nitro and bromine groups in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE may confer unique chemical reactivity and biological activity compared to similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C9H8BrN5O3S |
---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8BrN5O3S/c1-5-7(10)8(15(17)18)13-14(5)4-6(16)12-9-11-2-3-19-9/h2-3H,4H2,1H3,(H,11,12,16) |
InChI Key |
SCRSTHJXNMXCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=CS2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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